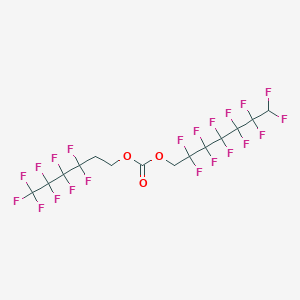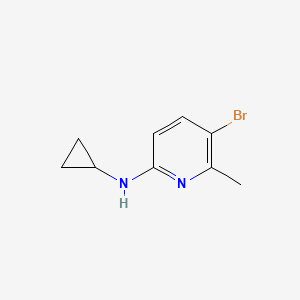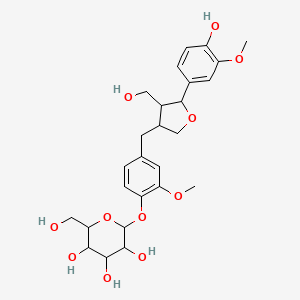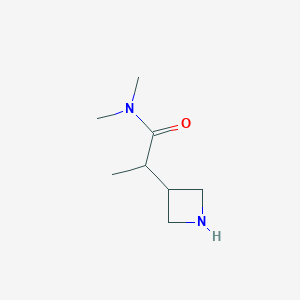![molecular formula C13H14N2 B12087750 (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)
(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile: is a bicyclic compound containing a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile can be achieved through a series of chemical reactions. One common method involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis due to its unique bicyclic structure. It can be employed in the synthesis of more complex molecules and as a precursor for various functionalized derivatives.
Biology: In biological research, the compound can be used to study the interactions of bicyclic nitrogen-containing compounds with biological targets. It may serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure may provide desirable pharmacological properties, making it a candidate for further investigation in drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid
- rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: The uniqueness of (1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile lies in its benzyl group and carbonitrile functional group, which differentiate it from other similar bicyclic compounds. These functional groups may impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11/h1-5,12H,6-9H2/t12-,13-/m1/s1 |
Clé InChI |
BPAAAVRIQDKBBC-CHWSQXEVSA-N |
SMILES isomérique |
C1CN([C@@]2([C@H]1C2)C#N)CC3=CC=CC=C3 |
SMILES canonique |
C1CN(C2(C1C2)C#N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12087670.png)
![Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)




![(2-{[3-(2-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B12087698.png)
![3-Methoxy-2-methylspiro[3.3]heptan-1-amine](/img/structure/B12087703.png)





